4-Methylumbelliferyl heptanoate

Description

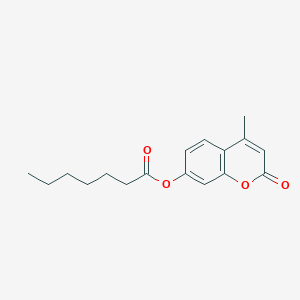

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNBFZWIBOIPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066362 | |

| Record name | 4-Methylumbelliferyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-92-1 | |

| Record name | 4-Methylumbelliferyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylumbelliferyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Methylumbelliferyl Heptanoate: Structure, Properties, and Applications in Fluorometric Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl heptanoate (B1214049) (4-MU-heptanoate), a fluorogenic substrate widely utilized in biomedical research and drug discovery. The document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in key assays.

Chemical Structure and Properties

4-Methylumbelliferyl heptanoate is a synthetic compound belonging to the coumarin (B35378) family. Its chemical structure consists of a 4-methylumbelliferone (B1674119) core linked to a heptanoate group via an ester bond. This ester linkage is the key to its function as a fluorogenic substrate. In its native state, the molecule is non-fluorescent. However, upon enzymatic cleavage of the ester bond by esterases or lipases, the highly fluorescent 4-methylumbelliferone (4-MU) is released. The fluorescence of 4-MU can be readily quantified, providing a sensitive measure of enzymatic activity.

Below is a summary of the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) heptanoate | [1] |

| Synonyms | 4-Methylumbelliferyl enanthate, Heptanoic acid 4-methylumbelliferyl ester | [2][3] |

| CAS Number | 18319-92-1 | [2][3][4] |

| Molecular Formula | C₁₇H₂₀O₄ | [2][3][4] |

| Molecular Weight | 288.34 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 41-42 °C | [2][3][5] |

| Solubility | Soluble in pyridine (B92270) (50 mg/mL), ethanol, and DMSO.[2][3] | |

| SMILES String | CCCCCCC(=O)Oc1ccc2c(c1)OC(=O)C=C2C | [2][3] |

| InChI Key | FFNBFZWIBOIPIV-UHFFFAOYSA-N | [2][3] |

| Storage Temperature | -20°C | [2][3] |

Experimental Applications and Protocols

This compound is a versatile substrate for various fluorometric assays, primarily for measuring lipase (B570770) and esterase activity. It is also employed in cell viability and cytotoxicity assays.

Fluorometric Lipase Activity Assay

This assay quantifies the activity of lipases, enzymes that hydrolyze fats. The protocol below is a representative method adapted from procedures for similar 4-methylumbelliferyl ester substrates.

Principle: Lipase cleaves the heptanoate group from this compound, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the lipase activity.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Working Substrate Solution: Dilute the stock solution to a final concentration of 0.25 mM in the assay buffer. For some lipases, the addition of a stabilizing agent like 0.006% (w/v) SDS may be necessary to prevent precipitation of the hydrophobic substrate.

-

Enzyme Solution: Prepare dilutions of the lipase sample in the assay buffer.

-

Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone (4-MU) in the assay buffer, ranging from 1 µM to 50 µM, from a stock solution in DMSO.

-

Stop Solution: 10% o-phosphoric acid in MilliQ water.

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme solution into the wells of a black, clear-bottom 96-well plate.

-

For the standard curve, add 50 µL of each 4-MU dilution to separate wells. Add 50 µL of assay buffer to blank wells.

-

To initiate the reaction, add 50 µL of the working substrate solution to the enzyme-containing wells.

-

Incubate the plate at 37°C for a suitable time (e.g., 25 minutes). The incubation time may need to be optimized based on the enzyme activity.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[4]

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Generate a standard curve by plotting the fluorescence intensity against the known concentrations of 4-MU.

-

Determine the concentration of 4-MU produced in the enzymatic reactions from the standard curve.

-

Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Cell Viability and Cytotoxicity Assay

This assay is based on the principle that viable cells contain active intracellular esterases that can cleave this compound.[2][3][6] The resulting fluorescence is proportional to the number of viable cells.

Principle: Intracellular esterases in living cells hydrolyze the non-fluorescent this compound into the fluorescent 4-methylumbelliferone. The intensity of the fluorescence is a measure of the number of viable cells.

Experimental Protocol:

-

Reagent Preparation:

-

Cell Culture Medium: Appropriate for the cell line being tested.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Substrate Solution: Dilute the stock solution in cell culture medium to a final concentration (e.g., 100 µM). The optimal concentration should be determined empirically.

-

Lysis Buffer (optional): A solution to lyse the cells and release the fluorescent product, which can enhance signal detection.

-

-

Assay Procedure:

-

Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for a specified period.

-

If testing for cytotoxicity, treat the cells with the test compounds for the desired duration.

-

Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Add 100 µL of the working substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

(Optional) Add lysis buffer to each well.

-

Measure the fluorescence in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[4]

-

-

Data Analysis:

-

Subtract the fluorescence of wells containing medium and substrate but no cells (background).

-

The fluorescence intensity is directly proportional to the number of viable cells. For cytotoxicity assays, results are often expressed as a percentage of the fluorescence of untreated control cells.

-

Workflow and Pathway Visualization

The following diagrams illustrate the fundamental workflow of an enzymatic assay using this compound and the logical relationship of the components.

Caption: Workflow for a fluorometric enzymatic assay using this compound.

Caption: Enzymatic hydrolysis of this compound.

References

- 1. A fluorimetric method for measuring lipase activity based on umbelliferyl esters | Semantic Scholar [semanticscholar.org]

- 2. This compound (MUH) - Cell Viability Assay [protocols.io]

- 3. protocols.io [protocols.io]

- 4. This compound, Fluorogenic lipase substrate (CAS 18319-92-1) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylumbelliferyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl heptanoate (B1214049) (4-MU-H) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of various hydrolytic enzymes, primarily esterases and lipases. Its utility stems from a straightforward enzymatic reaction that converts the non-fluorescent substrate into a highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). This conversion allows for highly sensitive, real-time monitoring of enzyme activity.[1][2] This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data interpretation related to the use of 4-MU-H.

Core Mechanism of Action

The fundamental principle behind 4-MU-H as a reporter substrate is the enzymatic cleavage of an ester bond. In its native state, 4-MU-H is a non-fluorescent molecule. The heptanoate group attached to the 7-hydroxyl position of the 4-methylumbelliferone core quenches its intrinsic fluorescence.

When an appropriate hydrolytic enzyme, such as a lipase (B570770) or an esterase, is present, it catalyzes the hydrolysis of the ester linkage. This reaction releases two products: heptanoic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU), also known as hymecromone.[3][4] The liberated 4-MU exhibits strong blue fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the level of enzyme activity.[1]

Physicochemical and Fluorescent Properties

The utility of this assay system is critically dependent on the fluorescent properties of the product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is highly pH-dependent, with its intensity increasing significantly at alkaline pH, reaching a maximum around pH 10. This is due to the deprotonation of the 7-hydroxyl group. Therefore, assay protocols often include a "stop solution" with a high pH (e.g., glycine-carbonate buffer) to maximize the fluorescent signal.

| Property | Value | Reference |

| 4-MU-H Molecular Formula | C17H20O4 | |

| 4-MU-H Molecular Weight | 288.34 g/mol | |

| 4-MU-H Solubility | Soluble in ethanol (B145695) and pyridine. | [5] |

| 4-MU Molecular Formula | C10H8O3 | [6] |

| 4-MU Molecular Weight | 176.2 g/mol | [6] |

| 4-MU pKa (7-hydroxyl group) | 7.79 | |

| Optimal Excitation Wavelength (λex) | ~360-365 nm | [1][7] |

| Optimal Emission Wavelength (λem) | ~445-455 nm | [1][6] |

Note: Excitation and emission maxima can vary slightly depending on the solvent and pH.[6]

Enzymes Assayed with this compound

4-MU-H is a versatile substrate used to measure the activity of a range of enzymes that exhibit esterase or lipase activity. The heptanoate (C7) fatty acid ester makes it particularly suitable for certain lipases.[8]

-

Lipases: These enzymes hydrolyze triglycerides and other esters. 4-MU-H has been used to determine the hydrolytic activity of lipases from various sources, including wheat germ, peanuts, and porcine pancreas.[8]

-

Esterases: This broad group of enzymes cleaves ester bonds. Intracellular esterases in viable cells can hydrolyze 4-MU-H, making it a useful reagent in cell proliferation and cytotoxicity assays.[5]

-

Other Hydrolases: In some contexts, other hydrolases may exhibit activity towards 4-MU-H. It is crucial to consider the potential for off-target enzyme activity in complex biological samples. For example, one study noted that in oats, the assay primarily measured esterase rather than lipase activity.[9]

Detailed Experimental Protocol: Fluorometric Lipase Assay

This section provides a generalized protocol for a high-throughput lipase activity assay in a 96-well microplate format. Researchers should optimize concentrations, volumes, and incubation times for their specific enzyme and experimental conditions.

5.1. Materials and Reagents

-

Substrate Stock Solution: 10 mM this compound (4-MU-H) in Dimethyl sulfoxide (B87167) (DMSO).

-

Enzyme Sample: Purified enzyme or biological lysate diluted in an appropriate buffer.

-

Assay Buffer: 0.1 M Phosphate buffer (pH 7.0) or Tris-HCl (pH 8.0). The optimal pH may vary depending on the enzyme.[10]

-

Standard: 4-Methylumbelliferone (4-MU) stock solution (e.g., 400 µM in DMSO) for generating a standard curve.[10]

-

Stop Solution: 0.2 M Glycine-Carbonate buffer (pH 10.5) or a similar high-pH buffer.[11]

-

Microplate: Black, clear-bottom 96-well microplate to minimize background fluorescence.[10]

-

Plate Reader: Fluorometer capable of excitation at ~365 nm and emission detection at ~445 nm.

5.2. Experimental Workflow

5.3. Step-by-Step Procedure

-

Prepare Standard Curve: Create a series of dilutions of the 4-MU stock solution in the assay buffer in the 96-well plate. This will be used to convert fluorescence units into moles of product. A typical range might be from 1.95 µM to 62.5 µM.[10]

-

Prepare Samples: Add your diluted enzyme samples to separate wells of the microplate. Include appropriate controls, such as a buffer-only blank (no enzyme) and a positive control with a known active enzyme.

-

Initiate Reaction: Prepare a working solution of 4-MU-H by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM).[10] Add the substrate working solution to all wells (including standards and blanks) to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 10-30 minutes). The reaction should be timed to ensure it is within the linear range.

-

Terminate Reaction: Add the high-pH stop solution to all wells to halt the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

Measure Fluorescence: Immediately read the fluorescence on a microplate reader with excitation set to ~365 nm and emission set to ~445 nm.

-

Data Analysis: Subtract the fluorescence of the blank from all readings. Use the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced. Enzyme activity can then be calculated and is typically expressed in units such as nmol/min/mg of protein.

Application in Signaling Pathways and Drug Development

While 4-MU-H is a tool for measuring enzyme activity rather than a direct modulator of signaling, the enzymes it assays are often critical components of cellular signaling cascades and disease pathways.

-

Lipid Metabolism: Lipases are central to lipid metabolism, and their dysregulation is implicated in metabolic disorders. 4-MU-H can be used in high-throughput screening campaigns to identify inhibitors or activators of specific lipases involved in these pathways.

-

Cancer Research: Certain lipases are overexpressed in various cancers and contribute to tumor growth and metastasis by altering lipid signaling. Assays using 4-MU-H can screen for novel anti-cancer compounds that target these lipases.

-

Lysosomal Storage Diseases: Deficiencies in specific lysosomal enzymes, such as lysosomal acid lipase (LAL), lead to severe genetic disorders like Wolman disease. Fluorogenic substrates are used in diagnostic screening to measure LAL activity in patient samples, such as dried blood spots.[12]

Conclusion

This compound is a powerful and sensitive tool for the quantitative analysis of lipase and esterase activity. Its mechanism of action, based on the enzymatic release of the fluorescent product 4-methylumbelliferone, enables robust and adaptable assays suitable for a wide range of applications, from basic research to high-throughput drug screening and clinical diagnostics. A thorough understanding of the assay principles, optimization of experimental conditions, and careful data analysis are essential for obtaining accurate and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. Hydrolysis of 4-methylumbelliferyl butyrate: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound =95 GC 18319-92-1 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.protocols.io [content.protocols.io]

- 12. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylumbelliferyl Heptanoate as a Lipase Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) as a fluorogenic substrate for lipase (B570770) activity assays. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to effectively utilize this substrate in their work. This document details the substrate's specificity, provides experimental protocols, and presents visualizations of the underlying processes.

Introduction

4-Methylumbelliferyl heptanoate is a fluorogenic substrate employed in the detection of lipase and esterase activity. The principle of its use lies in the enzymatic hydrolysis of the non-fluorescent 4-MUH molecule, which releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a sensitive and quantifiable measure of lipase function. This method is adaptable for high-throughput screening, making it a valuable tool in drug discovery and enzyme characterization.

Substrate Specificity

The utility of this compound as a substrate is dictated by the specificity of the lipase or esterase . The heptanoyl (C7) acyl chain length of 4-MUH makes it a suitable substrate for lipases that exhibit a preference for medium-chain fatty acid esters.

While 4-MUH is a valuable tool, it is crucial to recognize its limitations. A significant consideration is the potential for cross-reactivity with other esterases present in a biological sample. This can lead to an overestimation of lipase activity. For instance, studies on oat lipase have indicated that the hydrolysis of 4-MUH in oat extracts is primarily due to esterase activity rather than true lipase activity[1]. Therefore, it is imperative to employ appropriate controls and inhibitors to differentiate between lipase and esterase activity, particularly when working with crude enzyme preparations or complex biological samples.

The substrate specificity of lipases is diverse and influenced by the enzyme's structural features, such as the size and shape of the substrate-binding pocket. Lipases are broadly categorized based on their substrate preferences, including those that act on short-chain, medium-chain, or long-chain fatty acid esters. For example, lipases from sources like Candida rugosa are known to have a broad substrate specificity. In contrast, other lipases may exhibit a more restricted substrate range. The suitability of 4-MUH as a substrate for a particular lipase should be empirically determined.

Due to the limited availability of comprehensive, publicly accessible kinetic data for a wide range of lipases with this compound, a qualitative understanding of a lipase's substrate preference is essential before designing experiments.

Data Presentation

Table 1: Kinetic Parameters of Various Lipases with this compound

| Lipase Source | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Enzyme 1 | Value | Value | Value | Value | Citation |

| Enzyme 2 | Value | Value | Value | Value | Citation |

| Enzyme 3 | Value | Value | Value | Value | Citation |

Table 2: Optimal Reaction Conditions for Lipase Activity Assays using 4-MUH

| Lipase Source | Buffer System | pH | Temperature (°C) | Substrate Concentration (µM) | Reference |

| Enzyme 1 | e.g., Tris-HCl | Value | Value | Value | Citation |

| Enzyme 2 | e.g., Phosphate | Value | Value | Value | Citation |

| Enzyme 3 | e.g., MES | Value | Value | Value | Citation |

Experimental Protocols

The following is a detailed methodology for a lipase activity assay using this compound in a 96-well microplate format. This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

Materials:

-

This compound (4-MUH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)

-

Lipase solution (purified or crude)

-

4-Methylumbelliferone (4-MU) standard

-

Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)[2]

-

Black, clear-bottom 96-well microplates

-

Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)

Procedure:

-

Preparation of Reagents:

-

4-MUH Stock Solution: Prepare a 10 mM stock solution of 4-MUH in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the 4-MUH stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined empirically by performing a substrate titration curve.

-

4-MU Standard Curve: Prepare a series of dilutions of 4-MU in the assay buffer (e.g., from 0 to 100 µM). These will be used to generate a standard curve to convert fluorescence units to the amount of product formed.

-

Enzyme Dilutions: Prepare serial dilutions of the lipase solution in the assay buffer. The appropriate enzyme concentration will depend on its activity and should be determined to ensure the reaction rate is linear over the desired time course.

-

-

Assay Protocol:

-

Add 50 µL of the working substrate solution to each well of the 96-well plate.

-

For the standard curve, add 50 µL of each 4-MU standard dilution to separate wells. Add 50 µL of assay buffer to a well to serve as a blank.

-

To initiate the enzymatic reaction, add 50 µL of the diluted lipase solution to the wells containing the substrate. For the blank and standard curve wells, add 50 µL of assay buffer.

-

Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the 4-MU product.

-

Measure the fluorescence intensity in the microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all experimental and standard curve readings.

-

Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the equation of the standard curve to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.

-

Calculate the lipase activity, typically expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key aspects of the 4-MUH lipase assay.

References

4-Methylumbelliferyl Heptanoate: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH), a key fluorogenic substrate used in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals who utilize 4-MUH in their experimental workflows.

Core Properties and Storage

4-Methylumbelliferyl heptanoate is a synthetic compound widely employed as a fluorogenic substrate for the detection of esterase and lipase (B570770) activity. The molecule itself is non-fluorescent but upon enzymatic cleavage of the heptanoate group, it releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₄ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 41-42 °C | |

| Purity | >95% |

Proper storage is critical to maintain the integrity of this compound. Long-term storage recommendations are provided below. While the compound is shipped at ambient temperatures and is stable for short durations, prolonged exposure to higher temperatures should be avoided.[3]

Table 2: Recommended Storage and Stability of this compound

| Condition | Duration | Notes | Reference |

| Powder at -20°C | Up to 3 years | Store under desiccating conditions. | [1][4] |

| In Solvent at -80°C | Up to 1 year | Use of an inert gas to purge the solvent is recommended. | [4] |

| Aqueous Solution | Not Recommended for >1 day | For the hydrolysis product, 4-methylumbelliferone. | [5] |

Solubility Profile

This compound is a lipophilic compound, often described as "fat-soluble," and exhibits good solubility in various organic solvents.[4] Detailed quantitative solubility data is limited; however, information from product data sheets and related compounds provides a strong indication of its solubility characteristics.

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Pyridine | 50 mg/mL | Clear, colorless to faintly yellow solution. | |

| Toluene (5%) | Soluble | [1] | |

| Ethanol (B145695) | Soluble | Commonly used for stock solutions (1-10 mM). | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Commonly used for stock solutions (1-10 mM). | [4] |

For context, the solubility of structurally related 4-methylumbelliferyl glycosides and the fluorescent product 4-methylumbelliferone are presented below.

Table 4: Solubility of Related 4-Methylumbelliferyl Compounds

| Compound | Solvent | Solubility | Reference |

| 4-Methylumbelliferyl-β-D-galactopyranoside | Pyridine | 10 mg/mL | [6] |

| Dimethylformamide (DMF) | 12 mg/mL | [6] | |

| Dimethyl sulfoxide (DMSO) | 115 mg/mL (slowly soluble) | [6] | |

| 95% Ethanol | Not Soluble (at 27 mg/mL) | [6] | |

| Water | 0.21 mg/mL (24°C) | [6] | |

| 4-Methylumbelliferyl-β-D-glucopyranoside | Dimethyl sulfoxide (DMSO) | ~50 mg/mL | [7] |

| Dimethylformamide (DMF) | ~5 mg/mL | [7] | |

| 4-Methylumbelliferone (hydrolysis product) | Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [5] |

| Dimethylformamide (DMF) | ~30 mg/mL | [5] | |

| Ethanol | ~0.25 mg/mL | [5] | |

| Aqueous Buffers | Sparingly soluble | [5] |

pH and Thermal Stability

The stability of this compound is influenced by both pH and temperature, particularly in aqueous environments where hydrolysis can occur. Enzymatic assays are typically conducted in a neutral to slightly alkaline pH range (pH 7-8), suggesting the substrate is sufficiently stable under these conditions for the duration of the experiment.[4]

It is important to note that the fluorescence of the hydrolysis product, 4-methylumbelliferone, is highly pH-dependent. Its fluorescence intensity is minimal at acidic pH (≤6) and maximal at alkaline pH (≥9).[8] This is a critical consideration for endpoint assays that require stopping the enzymatic reaction and maximizing the fluorescent signal.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of stock solutions and a general protocol for an enzyme activity assay using this compound.

Preparation of Stock Solution

Due to its limited aqueous solubility, a concentrated stock solution of this compound should be prepared in a suitable organic solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Microcentrifuge tubes or glass vials

Procedure:

-

Weigh out the desired amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO or ethanol to create a stock solution, typically in the range of 1-10 mM.[4]

-

Ensure the powder is completely dissolved by vortexing or gentle warming.

-

Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.

General Enzyme Activity Assay Protocol

This protocol outlines a general workflow for measuring esterase or lipase activity in a 96-well plate format. Researchers should optimize parameters such as substrate concentration, enzyme concentration, and incubation time for their specific experimental setup.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

Stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay does not exceed a level that affects enzyme activity (typically <1%).

-

-

Set up the Assay Plate:

-

Add the enzyme solution to the wells of the 96-well plate.

-

Include appropriate controls, such as a no-enzyme control (buffer only) and a no-substrate control (enzyme and buffer only).

-

-

Initiate the Enzymatic Reaction:

-

Add the this compound working solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 10-60 minutes).[4] The plate should be protected from light during incubation.

-

-

Terminate the Reaction (for endpoint assays):

-

Add the stop solution to each well to terminate the enzymatic reaction and adjust the pH to maximize the fluorescence of the 4-methylumbelliferone product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[4]

-

Important Consideration: It has been reported that in some biological samples, such as oat extracts, the hydrolysis of this compound may be predominantly due to general esterase activity rather than specific lipase activity. The use of specific inhibitors may be necessary to differentiate between these enzyme activities.[9]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in a typical enzyme assay using this compound.

References

- 1. You are being redirected... [bio-world.com]

- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 3. This compound =95 GC 18319-92-1 [sigmaaldrich.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-Methylumbelliferyl Heptanoate (CAS: 18319-92-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl heptanoate (B1214049) (4-MUH), also known as 4-methylumbelliferyl enanthate, is a fluorogenic substrate widely employed in biochemical and cell-based assays.[1][2] Its core utility lies in the sensitive detection of enzymatic activity, particularly from esterases and lipases.[1][3] The principle of its application is straightforward: upon enzymatic hydrolysis, the non-fluorescent 4-MUH molecule is cleaved, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[3] This reaction provides a direct and quantifiable measure of enzyme activity, making it a valuable tool for applications ranging from cytotoxicity studies to enzyme kinetics.[4]

Physicochemical and Spectroscopic Properties

The reliable application of 4-Methylumbelliferyl heptanoate in experimental settings is dependent on a clear understanding of its physical, chemical, and spectroscopic characteristics. These properties are summarized below.

| Property | Value | References |

| CAS Number | 18319-92-1 | [1][2][5][6] |

| Molecular Formula | C₁₇H₂₀O₄ | [1][2][6] |

| Molecular Weight | 288.34 g/mol | [1][2][5][6] |

| Appearance | White to off-white solid/powder | [2][5] |

| Melting Point | 41-42 °C | [2][5][7] |

| Purity | ≥95% | [1][2] |

| Fluorescence | Excitation: ~365 nm, Emission: ~445 nm | [5] |

| Solubility | Soluble in alcohols, DMF, DMSO, and pyridine (B92270) (50 mg/ml) | [2][8][5] |

| Storage | -20°C, protected from direct sunlight | [2][8][5][6] |

Principle of Detection: Enzymatic Hydrolysis

The utility of this compound as a reporter molecule is based on a specific enzymatic reaction. Intracellular esterases or lipases catalyze the hydrolysis of the ester bond in the 4-MUH substrate. This cleavage event yields two products: heptanoic acid and the highly fluorescent coumarin (B35378) derivative, 4-methylumbelliferone (4-MU). While 4-MUH itself is essentially non-fluorescent, the resulting 4-MU product emits a strong blue fluorescence when excited with ultraviolet light, which can be readily quantified.

Enzymatic hydrolysis of 4-MUH.

Experimental Protocols

General Fluorometric Lipase/Esterase Activity Assay

This protocol provides a general framework for measuring lipase or esterase activity in a sample using 4-MUH in a microplate format.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, commonly 0.1 M Tris-HCl with a pH of 7.0-8.0.[8][5]

-

Substrate Stock Solution: Prepare a stock solution of this compound at a concentration of 1–10 mM in an organic solvent such as DMSO or ethanol.[8] Store this solution at -20°C, protected from light.

-

Enzyme/Sample Solution: Prepare your enzyme solution or cell lysate in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

-

Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone (4-MU) in the assay buffer to generate a standard curve for quantifying the amount of product formed.

2. Assay Procedure:

-

Add a specific volume of the enzyme/sample solution to the wells of a microplate.

-

To initiate the reaction, add the 4-MUH substrate solution to each well. The final concentration of the substrate typically ranges from 10 to 100 µM, but may require optimization.

-

Incubate the plate at a controlled temperature, typically 37°C, for a duration of 10–60 minutes.[8] The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.2 M sodium carbonate), which also enhances the fluorescence of the 4-MU product.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-450 nm.[8]

-

Quantify the amount of 4-MU produced by comparing the fluorescence readings to the 4-MU standard curve.

General workflow for a 4-MUH based enzyme assay.

Cell Viability and Cytotoxicity Assay

The principle for this assay relies on the activity of intracellular esterases present in viable cells to hydrolyze 4-MUH.[4][9][10]

1. Cell Preparation:

-

Plate cells in a 96-well microplate at a desired density and allow them to adhere or grow for a specific period.

-

Treat the cells with the compounds or conditions being tested for cytotoxicity. Include appropriate positive and negative controls.

2. Assay Procedure:

-

After the treatment period, remove the culture medium.

-

Wash the cells gently with a buffered saline solution (e.g., PBS).

-

Add a working solution of this compound (typically in a serum-free medium or buffer) to each well.

-

Incubate the plate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for the hydrolysis of the substrate by viable cells.

-

Measure the fluorescence directly in the plate reader using the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the number of viable cells.

Applications in Research and Development

-

Enzyme Screening and Kinetics: 4-MUH is an ideal substrate for high-throughput screening of lipase and esterase inhibitors or activators. Its high sensitivity allows for the use of small sample volumes and low enzyme concentrations.

-

Cell Proliferation and Cytotoxicity: The assay provides a simple, rapid, and sensitive method for measuring cell viability and the cytotoxic effects of compounds in drug discovery and toxicology studies.[8][10][11]

-

Microbiology: It has been used to detect and quantify specific microbial populations, such as E. coli, based on their enzymatic activity.[12]

Limitations

While the 4-MUH assay is robust, it is important to consider potential limitations. The assay measures general esterase or lipase activity and may not be specific for a single enzyme.[13] For instance, one study concluded that while MUH hydrolysis correlated with lipase activity in oats, it was primarily measuring esterase activity.[13] Additionally, factors in the sample matrix that quench fluorescence or inhibit enzyme activity can interfere with the assay. Therefore, appropriate controls are crucial for accurate data interpretation.

References

- 1. scbt.com [scbt.com]

- 2. This compound ≥95% (GC) | 18319-92-1 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (MUH) - Cell Viability Assay [protocols.io]

- 5. This compound - CAS-Number 18319-92-1 - Order from Chemodex [chemodex.com]

- 6. You are being redirected... [bio-world.com]

- 7. This compound | 18319-92-1 [chemicalbook.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Production of this compound hydrolase by Escherichia coli exposed to seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A-Z of 4-Methylumbelliferyl Substrates in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of fluorogenic substrates has revolutionized enzyme activity assays, offering superior sensitivity compared to colorimetric methods.[1] Among these, substrates based on 4-methylumbelliferone (B1674119) (4-MU) are some of the most widely used for their reliability and strong fluorescent signal. This technical guide provides an in-depth overview of the discovery, principles, and applications of 4-MU substrates in enzyme assays, complete with data, experimental protocols, and visualizations to aid researchers in their work.

The Principle of 4-MU-Based Enzyme Assays

The fundamental principle of 4-MU-based assays lies in the enzymatic cleavage of a non-fluorescent substrate to produce the highly fluorescent product, 4-methylumbelliferone (also known as hymecromone). 4-MU-conjugated substrates are virtually non-fluorescent. However, when an enzyme cleaves the glycosidic or ester bond linking the 4-MU molecule to the substrate, the liberated 4-MU fluoresces strongly under UV light (typically with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm).[2][3]

The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, which in turn is a measure of the enzyme's activity. To maximize the fluorescent signal, the reaction is often stopped with a high-pH buffer (e.g., sodium carbonate), as 4-MU's fluorescence is maximal above a pH of 9.[4][5]

Key Advantages of 4-MU Substrates:

-

High Sensitivity: Fluorometric assays using 4-MU substrates are 10 to 100 times more sensitive than colorimetric assays.[1]

-

Broad Applicability: A wide range of 4-MU derivatives are available, allowing for the assay of numerous enzymes, including glycosidases, phosphatases, and sulfatases.

-

Suitability for High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it ideal for HTS of potential enzyme inhibitors in drug discovery.[6]

Common Enzymes Assayed with 4-MU Substrates

A diverse array of enzymes can be studied using 4-MU substrates. The specificity of the assay is determined by the molecule conjugated to the 4-MU.

| Enzyme Class | Specific Enzyme Example | 4-MU Substrate | Common Applications |

| Glycosidases | β-Glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Reporter gene assays in plant biology, detection of E. coli.[2] |

| β-Galactosidase (β-gal) | 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | Reporter gene assays, diagnosis of lysosomal storage diseases.[7][8] | |

| Glucocerebrosidase (GCase) | 4-Methylumbelliferyl-β-D-glucopyranoside | Diagnosis and research of Gaucher's disease.[9][10] | |

| α-L-Iduronidase | 4-Methylumbelliferyl-α-L-iduronide | Diagnosis of Mucopolysaccharidosis I (MPS I).[11] | |

| Phosphatases | Acid Phosphatase | 4-Methylumbelliferyl phosphate (B84403) (MUP) | General enzyme activity studies. |

| Sulfatases | Arylsulfatase | 4-Methylumbelliferyl sulfate | Diagnosis of lysosomal storage diseases like Metachromatic Leukodystrophy.[12][11] |

| Lipases | Lysosomal Acid Lipase (B570770) (LAL) | 4-Methylumbelliferyl palmitate | Screening for Wolman disease and Cholesteryl Ester Storage Disease.[13] |

Kinetic Parameters of β-Glucuronidase (GUS) with 4-MU Substrates

The choice of substrate can influence the kinetic parameters of an enzyme. Below is a comparison of kinetic parameters for E. coli β-glucuronidase with different fluorogenic substrates.[14]

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |

| 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 106 |

| 6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 105 |

| 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 104 |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for common 4-MU-based enzyme assays.

Protocol 1: Quantitative β-Glucuronidase (GUS) Assay in Plant Extracts.[3][8][16]

This protocol is adapted for use in 96-well microtiter plates and is suitable for large-scale screens.[6]

1. Reagent Preparation:

-

GUS Extraction Buffer: 50 mM NaPO4 (pH 7.0), 10 mM dithiothreitol (B142953) (DTT), 1 mM Na2EDTA, 0.1% sodium lauryl sarcosine, 0.1% Triton X-100.[15]

-

GUS Assay Buffer: 1 mM 4-Methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.[3]

-

Stop Buffer: 0.2 M Sodium Carbonate (Na2CO3).[16]

-

4-MU Standard Stock Solution (1 mM): Dissolve 19.8 mg of 4-methylumbelliferone (sodium salt) in 100 mL of distilled water. Store at 4°C, protected from light.[4][17]

2. Sample Preparation:

-

Homogenize approximately 100 mg of plant tissue in 100 µL of cold GUS Extraction Buffer.[15]

-

Centrifuge at 15,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant (crude extract) to a new tube and keep on ice.[3]

3. Assay Procedure:

-

Pre-warm the GUS Assay Buffer to 37°C.[15]

-

Add 50 µL of crude extract to 50 µL of pre-warmed GUS Assay Buffer in a microcentrifuge tube.[16]

-

Incubate at 37°C for a defined period (e.g., 60 minutes). Time points can be taken to ensure the reaction is in the linear range.[15]

-

Stop the reaction by adding 50 µL of the reaction mixture to 1.95 mL of Stop Buffer in a fluorometer cuvette or 10 µL to 190 µL in a 96-well plate.[16]

4. Measurement and Quantification:

-

Generate a standard curve using dilutions of the 4-MU standard stock solution in Stop Buffer.[4]

-

Measure the fluorescence of the samples and standards using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[3]

-

Calculate the GUS activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Protocol 2: Lysosomal Glucocerebrosidase (GCase) Activity Assay.[11][19]

This assay is used for diagnosing Gaucher disease and for research into Parkinson's disease.

1. Reagent Preparation:

-

Citrate-Phosphate Buffer (pH 5.4): Mix 20 mL of 0.2 M Na2HPO4 with 14 mL of 0.1 M citric acid and adjust the pH.[18]

-

Active GCase Buffer: To the citrate-phosphate buffer, add a protease inhibitor cocktail, 0.25% Triton X-100, and 0.2% sodium taurocholate. Prepare fresh daily.[18]

-

Substrate Solution: 2.5 mM 4-Methylumbelliferyl-β-D-glucoside (4-MUGlc) in Active GCase Buffer.[18]

-

Inhibitor Solution (for specificity control): 0.8 mM Conduritol B Epoxide (CBE) in Active GCase Buffer.[18]

-

Stop Solution: 1 M Glycine, pH 10.5.[18]

2. Assay Procedure (384-well plate format):

-

Pipette 10 µL of protein lysate (e.g., from cultured cells) into the wells.

-

For specificity control, add 5 µL of the CBE inhibitor solution to half of the sample wells and a carrier solution to the other half.

-

Incubate for 15 minutes at 37°C with shaking.[18]

-

Add 15 µL of the 4-MUGlc substrate solution to all wells.[18]

-

Incubate for 60 minutes at 37°C with shaking.[18]

-

Add 30 µL of the Stop Solution to each well.

3. Measurement:

-

Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

The specific GCase activity is the difference between the fluorescence in the wells without and with the CBE inhibitor.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes.

Caption: General workflow for a 4-Methylumbelliferyl (4-MU) based enzyme assay.

Signaling Pathway Example: Lysosomal Storage Disorders

Many lysosomal enzymes are routinely assayed using 4-MU substrates for the diagnosis of lysosomal storage diseases (LSDs).[11] A deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate, causing cellular dysfunction.

Caption: Role of a lysosomal enzyme in health and disease.

Application in Drug Development: High-Throughput Screening

4-MU assays are invaluable for screening large compound libraries to identify potential enzyme inhibitors.

Caption: Workflow for high-throughput screening of enzyme inhibitors.

Conclusion

Substrates based on 4-Methylumbelliferyl have become a cornerstone of modern enzyme kinetics and diagnostics. Their high sensitivity, versatility, and adaptability to high-throughput formats ensure their continued relevance in research, clinical diagnostics, and drug development. This guide provides the foundational knowledge and practical protocols to effectively implement these powerful tools in the laboratory.

References

- 1. biosynth.com [biosynth.com]

- 2. maokangbio.com [maokangbio.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]

- 6. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. nbinno.com [nbinno.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GUS Gene Assay [cas.miamioh.edu]

- 16. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]

- 17. promega.com [promega.com]

- 18. content.protocols.io [content.protocols.io]

Methodological & Application

Application Note and Protocol: 4-Methylumbelliferyl Heptanoate Lipase Assay

This document provides a detailed protocol for the fluorometric determination of lipase (B570770) activity using 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) as a substrate. This assay is applicable for measuring lipase activity in various biological samples, including purified enzyme preparations, cell lysates, tissue homogenates, and serum.

Principle

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 4-Methylumbelliferyl heptanoate, by lipase. This reaction releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The rate of increase in fluorescence intensity is directly proportional to the lipase activity in the sample. The fluorescence of 4-MU is measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm. It is important to note that this substrate may also be hydrolyzed by other esterases; therefore, appropriate controls are necessary to ensure the specific measurement of lipase activity[1].

Materials and Reagents

| Reagent/Material | Specifications |

| This compound (4-MUH) | Purity >95% |

| 4-Methylumbelliferone (4-MU) | Standard for calibration curve |

| Dimethyl sulfoxide (B87167) (DMSO) | For dissolving substrate and standard |

| Tris-HCl Buffer | 0.1 M, pH 8.0 |

| Lipase | Positive control |

| Black, flat-bottom 96-well microplate | For fluorescence measurement |

| Microplate reader | With fluorescence detection capabilities |

Experimental Protocols

3.1. Reagent Preparation

-

10 mM this compound (Substrate Stock Solution): Dissolve an appropriate amount of 4-MUH in DMSO to achieve a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

-

1 mM 4-Methylumbelliferone (Standard Stock Solution): Dissolve an appropriate amount of 4-MU in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0.

-

Working Substrate Solution: Dilute the 10 mM Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., 0.25 mM). Prepare this solution fresh before each experiment.

-

Sample Preparation:

-

Tissues or Cells: Homogenize tissues (e.g., 50 mg) or cells (e.g., 1x10^6) in ice-cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material[2]. The supernatant is the sample.

-

Serum/Plasma: Serum or plasma samples can often be diluted directly in the Assay Buffer[2][3]. A starting dilution of 1:10 to 1:20 is recommended[3].

-

3.2. Standard Curve Preparation

-

Prepare a series of dilutions of the 1 mM 4-MU Standard Stock Solution in Assay Buffer to create standards with concentrations ranging from 0 to 100 µM.

-

Add 50 µL of each standard dilution to the wells of a black 96-well microplate.

-

Add 50 µL of Assay Buffer to each standard well to bring the final volume to 100 µL.

| Standard Concentration (µM) | Volume of 1 mM 4-MU Stock (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |

| 100 | 10 | 90 | 100 |

| 80 | 8 | 92 | 100 |

| 60 | 6 | 94 | 100 |

| 40 | 4 | 96 | 100 |

| 20 | 2 | 98 | 100 |

| 0 | 0 | 100 | 100 |

3.3. Assay Procedure

-

Add 50 µL of the prepared samples to the wells of the 96-well plate. For each sample, prepare a parallel well containing 50 µL of the sample for a background control.

-

Include a positive control by adding a known lipase solution and a blank control containing only the Assay Buffer.

-

Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells except the sample background wells. To the sample background wells, add 50 µL of Assay Buffer.

-

The final volume in all wells should be 100 µL.

-

Incubate the plate at 37°C for 25-30 minutes, protected from light[4].

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a microplate reader[5]. Measurements can be taken in kinetic mode or as an endpoint reading.

Data Analysis

-

Subtract the fluorescence reading of the blank control from the readings of all other wells.

-

Subtract the fluorescence reading of the sample background control from the corresponding sample wells.

-

Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample well.

-

Calculate the lipase activity using the following formula:

Lipase Activity (U/mL) = (Amount of 4-MU produced (nmol) / (Incubation time (min) x Sample volume (mL)))

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute under the assay conditions.

Visualization

Caption: Workflow for the this compound Lipase Assay.

Caption: Enzymatic reaction underlying the fluorometric lipase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Fluorogenic lipase substrate (CAS 18319-92-1) | Abcam [abcam.com]

Application Notes and Protocols for Cell Viability Assay Using 4-Methylumbelliferyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) cell viability assay is a sensitive and reliable fluorometric method for determining cell viability and cytotoxicity. This assay is predicated on the principle that viable cells possess active intracellular esterases.[1][2][3] These enzymes cleave the non-fluorescent substrate 4-MUH, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the number of viable, metabolically active cells in the sample. This method offers a high-throughput-compatible alternative to traditional cytotoxicity assays such as the 51Cr release assay.[3]

Principle of the Assay:

The core of the 4-MUH assay lies in the enzymatic activity of intracellular esterases, which are ubiquitous in the cytoplasm of healthy, living cells. The substrate, 4-Methylumbelliferyl heptanoate, is a lipophilic compound that can readily cross the cell membrane of both live and dead cells. However, only in viable cells with intact plasma membranes and active metabolism can the ester bond of 4-MUH be hydrolyzed by cytosolic esterases. This enzymatic cleavage yields two products: heptanoate and the fluorescent compound 4-methylumbelliferone (4-MU). When excited by light at approximately 360 nm, 4-MU emits a strong fluorescence signal at around 450 nm. This fluorescence can be quantified using a microplate reader, providing a direct measure of the number of viable cells.

Applications

The 4-MUH cell viability assay is a versatile tool with a broad range of applications in biological research and drug discovery, including:

-

Cytotoxicity Studies: Assessing the toxic effects of chemical compounds, nanoparticles, or other agents on cultured cells.

-

Drug Screening: High-throughput screening of compound libraries to identify potential therapeutic agents that inhibit cell growth or induce cell death.

-

Cell Proliferation Assays: Measuring the rate of cell growth in response to various stimuli, such as growth factors or inhibitory molecules.

-

Apoptosis Studies: As a complementary assay to distinguish between different modes of cell death. A decrease in esterase activity is an early indicator of cellular stress and membrane integrity loss.

Data Presentation

The quantitative data generated from a 4-MUH cell viability assay is typically presented in a tabular format to clearly illustrate the dose-dependent effects of a test compound. The raw fluorescence units (RFU) are first corrected by subtracting the background fluorescence (from wells containing medium and 4-MUH but no cells). The percentage of cell viability is then calculated relative to the untreated control cells (vehicle-treated), which are considered 100% viable.

Table 1: Example of Dose-Response Data for Compound X on ABC Cancer Cells after 48-hour exposure.

| Compound X Concentration (µM) | Mean Relative Fluorescence Units (RFU) | Standard Deviation (RFU) | % Cell Viability |

| 0 (Vehicle Control) | 15,000 | 850 | 100% |

| 0.1 | 14,500 | 780 | 96.7% |

| 1 | 12,750 | 650 | 85.0% |

| 10 | 7,500 | 420 | 50.0% |

| 50 | 3,000 | 210 | 20.0% |

| 100 | 1,500 | 120 | 10.0% |

From this data, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) value, which is a key parameter for quantifying the potency of a cytotoxic compound.

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay using this compound.

Materials and Reagents:

-

This compound (4-MUH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Complete cell culture medium

-

Cells of interest

-

Test compound

-

96-well clear-bottom black or white plates

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight in a CO2 incubator to allow the cells to attach and resume normal growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium. A vehicle control (e.g., DMSO diluted in medium to the same final concentration as in the highest compound concentration) should be included.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

-

Assay Procedure:

-

Prepare a 100 µM working solution of 4-MUH in PBS. This may require initial dissolution of the 4-MUH stock in a small amount of DMSO before dilution in PBS.

-

After the incubation period, gently aspirate the medium containing the test compound from each well.

-

Wash the cells twice with 100 µL of PBS to remove any residual compound and dead, non-adherent cells.

-

Add 100 µL of the 100 µM 4-MUH working solution to each well, including wells without cells that will serve as a background control.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell line.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background control wells from all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (RFU of treated cells / RFU of vehicle control cells) x 100

-

Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key processes involved in the 4-MUH cell viability assay.

Caption: Enzymatic conversion of 4-MUH to fluorescent 4-MU in viable cells.

Caption: Step-by-step workflow of the 4-MUH cell viability assay.

Caption: Correlation of esterase activity with stages of cell health and death.

References

Application Notes and Protocols for Cytotoxicity Assay using 4-Methylumbelliferyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining cell viability and cytotoxicity using the fluorogenic substrate 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH). This assay is a sensitive and reliable method for assessing the effects of chemical compounds on cell health and is suitable for high-throughput screening.

Introduction and Principle

The 4-Methylumbelliferyl heptanoate (4-MUH) cytotoxicity assay is a fluorimetric method used to assess cell viability by measuring the activity of intracellular esterases.[1][2][3] Non-fluorescent 4-MUH is a cell-permeable compound that can be hydrolyzed by non-specific esterases present in viable, metabolically active cells. This enzymatic cleavage releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample. A decrease in fluorescence indicates a loss of cell viability or cytotoxicity. This assay is a simple, rapid, and sensitive method for measuring cell-mediated cytotoxicity and cell proliferation.[4]

Key Features:

-

Fluorometric Detection: Offers high sensitivity and a wide dynamic range.

-

Live-Cell Assay: Measures an enzymatic activity characteristic of viable cells.

-

Rapid and Simple: The protocol is straightforward and can be completed in a relatively short time.

-

High-Throughput Compatible: Amenable to microplate formats for screening large numbers of samples.

Experimental Workflow and Biochemical Reaction

The overall experimental workflow involves cell seeding, treatment with test compounds, incubation with the 4-MUH substrate, and subsequent fluorescence measurement. The core of the assay is the enzymatic conversion of the non-fluorescent substrate into a fluorescent product by viable cells.

Caption: Experimental workflow for the 4-MUH cytotoxicity assay.

Caption: Enzymatic conversion of 4-MUH to 4-MU by intracellular esterases.

Detailed Experimental Protocol

3.1. Materials and Reagents

-

This compound (4-MUH) (e.g., Sigma-Aldrich)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium appropriate for the cell line

-

Black, clear-bottom 96-well microplates

-

Test compounds and vehicle control

-

Positive control for cytotoxicity (e.g., digitonin (B1670571) or doxorubicin)

-

Multichannel pipette

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

3.2. Reagent Preparation

-

4-MUH Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUH powder in DMSO to make a 10 mM stock solution. Mix well by vortexing. Store in small aliquots at -20°C, protected from light.

-

4-MUH Working Solution (100 µM): On the day of the assay, dilute the 10 mM 4-MUH stock solution 1:100 in pre-warmed complete cell culture medium. Mix thoroughly before use.

3.3. Cell Seeding

-

Harvest and count cells. Resuspend the cells in complete culture medium to the desired density.

-

Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. The optimal seeding density will depend on the cell line and should be determined empirically (e.g., 5,000-20,000 cells/well).

-

Include wells for "no-cell" controls (medium only) to determine background fluorescence.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

3.4. Compound Treatment

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

3.5. Assay Procedure

-

After the treatment period, carefully remove the compound-containing medium from each well.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 100 µL of the 100 µM 4-MUH working solution to each well, including the "no-cell" control wells.

-

Incubate the plate at 37°C for 1 to 2 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

After incubation, measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

3.6. Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the "no-cell" control wells from all other readings.

-

Calculate Percent Viability:

-

Percent Viability = [(Fluorescence of Treated Cells - Background) / (Fluorescence of Vehicle Control - Background)] x 100

-

-

Data Presentation: Plot the percent viability against the log concentration of the test compound to generate a dose-response curve. From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from a 4-MUH cytotoxicity assay.

Table 1: Raw Fluorescence Data

| Compound | Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |

| Vehicle | 0 | 45,876 | 46,123 | 45,998 |

| Compound A | 0.1 | 44,987 | 45,234 | 45,111 |

| Compound A | 1 | 38,765 | 39,012 | 38,889 |

| Compound A | 10 | 21,456 | 21,703 | 21,580 |

| Compound A | 100 | 5,678 | 5,925 | 5,802 |

| Positive Control | 50 | 1,234 | 1,481 | 1,358 |

| No-Cell Control | N/A | 876 | 901 | 889 |

RFU: Relative Fluorescence Units

Table 2: Calculated Percent Viability and IC₅₀

| Compound | Concentration (µM) | Average RFU (Background Subtracted) | Percent Viability (%) |

| Vehicle | 0 | 45,110 | 100.0 |

| Compound A | 0.1 | 44,222 | 98.0 |

| Compound A | 1 | 37,999 | 84.2 |

| Compound A | 10 | 20,724 | 45.9 |

| Compound A | 100 | 4,916 | 10.9 |

| Positive Control | 50 | 469 | 1.0 |

| IC₅₀ for Compound A | ~12.5 µM |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Contaminated reagents or medium. - Autohydrolysis of 4-MUH. | - Use fresh, sterile reagents. - Prepare 4-MUH working solution fresh. - Minimize exposure of 4-MUH solution to light and elevated temperatures. |

| Low Signal-to-Noise Ratio | - Low cell number. - Insufficient incubation time with 4-MUH. - Low esterase activity in the cell type. | - Increase the cell seeding density. - Optimize the incubation time with 4-MUH. - Consider an alternative viability assay if esterase activity is inherently low. |

| High Well-to-Well Variability | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |

| Interference from Test Compounds | - Compound is fluorescent at the assay wavelengths. - Compound inhibits or activates esterases. | - Run a control with the compound in the absence of cells to check for intrinsic fluorescence. - If the compound interferes, consider a different cytotoxicity assay (e.g., ATP-based or dye exclusion). |

References

Application Notes and Protocols for High-Throughput Screening with 4-Methylumbelliferyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Fluorogenic assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and amenability to automation. 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) is a fluorogenic substrate used for the detection of lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUH to the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a robust method for screening enzyme inhibitors.

These application notes provide a detailed protocol for utilizing 4-MUH in a high-throughput screening campaign to identify lipase (B570770) inhibitors. It includes information on assay principle, experimental procedures, data analysis, and quality control.

Assay Principle

The enzymatic reaction at the core of this assay is the hydrolysis of 4-Methylumbelliferyl heptanoate by a lipase or esterase. This reaction cleaves the ester bond, releasing heptanoic acid and the fluorescent molecule 4-methylumbelliferone. The fluorescence of 4-MU can be monitored over time to determine the reaction rate. In an inhibitor screening context, a decrease in the rate of fluorescence production indicates the inhibitory activity of a test compound.

Enzymatic Reaction Diagram

Caption: Figure 1. Enzymatic Hydrolysis of 4-MUH.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound (4-MUH) | Sigma-Aldrich | M2516 |

| Porcine Pancreatic Lipase (PPL) | Sigma-Aldrich | L3126 |

| Tris-HCl | Thermo Fisher Scientific | BP152 |

| Triton X-100 | Sigma-Aldrich | T8787 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Orlistat (Positive Control Inhibitor) | Cayman Chemical | 10005388 |

| 384-well black, flat-bottom plates | Corning | 3710 |

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100.

-

4-MUH Stock Solution (10 mM): Dissolve 2.88 mg of 4-MUH in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

-

Lipase Stock Solution (1 mg/mL): Dissolve porcine pancreatic lipase in assay buffer. The final concentration used in the assay should be determined empirically by titration to achieve a linear reaction rate for at least 30 minutes.

-

Test Compounds and Control Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Orlistat in DMSO.

High-Throughput Screening Protocol for Lipase Inhibitors

This protocol is designed for a 384-well plate format and can be adapted for other formats.

-

Compound Plating:

-

Using an acoustic liquid handler or a pintool, transfer 50 nL of each test compound from the library plates to the wells of a 384-well black assay plate.

-